

NIBR0213: A Technical Guide for Immunological Research Applications

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Compound of Interest

Compound Name: NIBR0213

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This technical guide provides an in-depth overview of **NIBR0213**, a potent and selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1). This document details its mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for its application in immunology research, particularly in the context of autoimmune disease models.

Core Concepts: Mechanism of Action

NIBR0213 is a competitive antagonist of the S1P1 receptor.^[1] The trafficking of lymphocytes from secondary lymphoid organs is critically regulated by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low in the tissues.^[2] Lymphocytes express S1P1, and the binding of S1P to this receptor is a key signal for their egress from lymph nodes.^[3]

By blocking the S1P binding site on S1P1, **NIBR0213** prevents this egress, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in the number of circulating lymphocytes in the peripheral blood.^[4] This mechanism of action makes **NIBR0213** a valuable tool for studying the role of lymphocyte trafficking in immune responses and a potential therapeutic agent for autoimmune diseases driven by pathogenic lymphocytes.^[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of **NIBR0213**.

Table 1: In Vitro Activity of **NIBR0213**

Assay	Parameter	Value	Reference
GTPyS Binding Assay	IC50	6.4 nM	[4]

Table 2: In Vivo Efficacy of **NIBR0213** in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment Group	Dosage	Mean Clinical Score Reduction (vs. Pre-treatment)	Reference
NIBR0213	30 mg/kg, oral, once daily	62%	[5]
Fingolimod	3 mg/kg, oral, once daily	61%	[5]

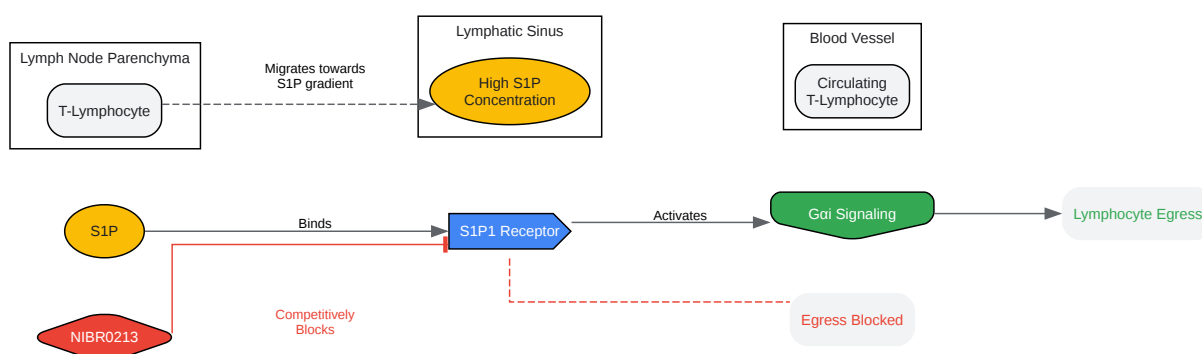
Table 3: Pharmacodynamic Effect of **NIBR0213** on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Dose (mg/kg, oral)	Maximum PBL Reduction	Duration of >75% Reduction	Reference
1	~50%	-	[4]
3	~65%	-	[4]
10	~75%	-	[4]
30	75-85%	Up to 24 hours	[4] [5]

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway and NIBR0213 Antagonism

The following diagram illustrates the S1P1 signaling pathway that mediates lymphocyte egress from a lymph node and how **NIBR0213** competitively antagonizes this process.

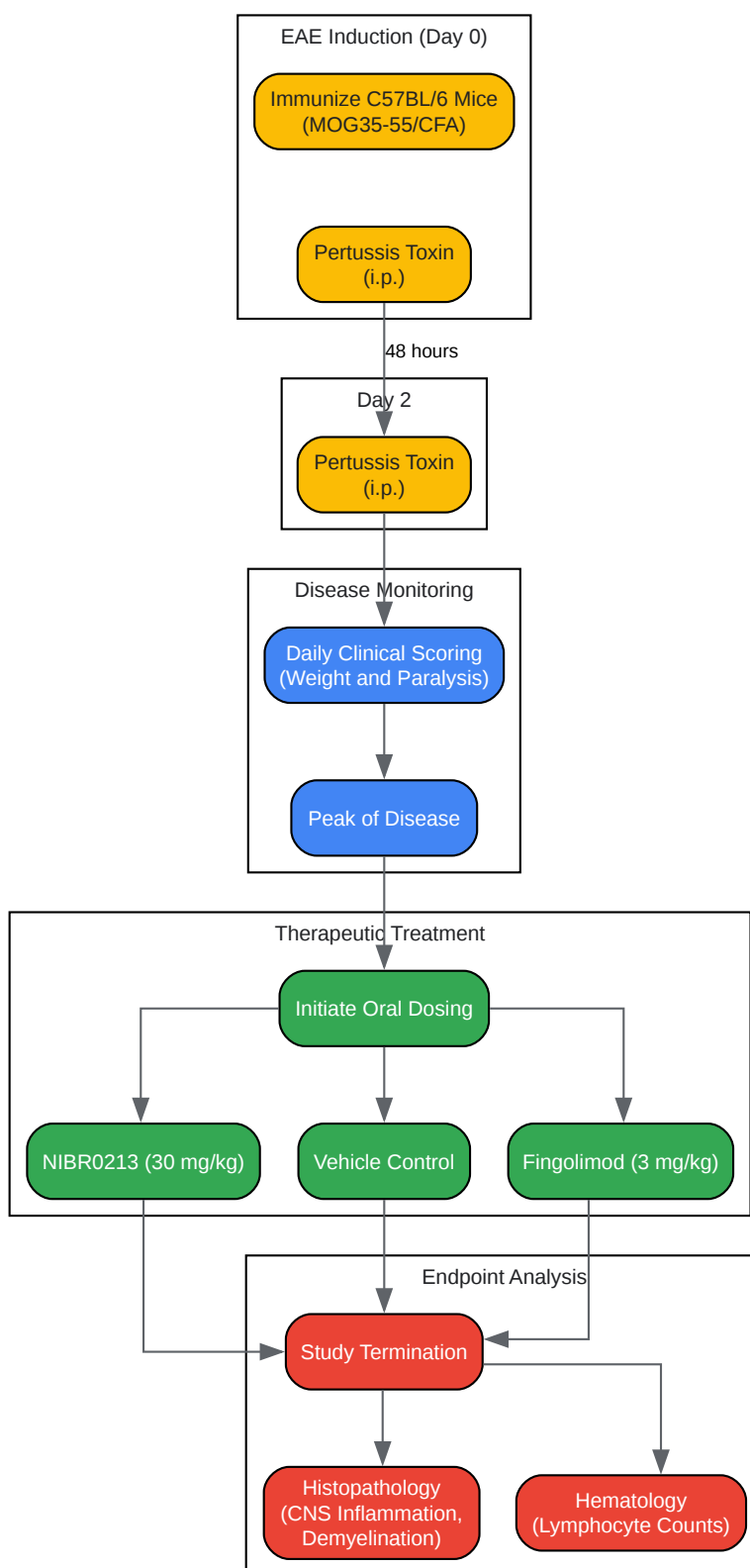


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Caption: S1P1 signaling pathway and **NIBR0213** mechanism of action.

Experimental Workflow for EAE Induction and Treatment

This diagram outlines the typical workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluating the therapeutic efficacy of **NIBR0213**.



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Caption: Experimental workflow for therapeutic EAE studies.

Experimental Protocols

In Vitro: GTPyS Binding Assay for S1P1 Antagonism

This protocol is a representative method for determining the antagonist activity of **NIBR0213** at the S1P1 receptor.

1. Materials:

- Membrane preparation from cells overexpressing human S1P1.
- [³⁵S]GTPyS.
- **NIBR0213**.
- S1P (agonist).
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GDP.
- Scintillation proximity assay (SPA) beads.

2. Procedure:

- Thaw the S1P1 membrane preparation on ice.
- Dilute the membranes in assay buffer to the desired concentration.
- In a 96-well plate, add in the following order:
 - Assay buffer.
 - **NIBR0213** at various concentrations.
 - S1P at a fixed concentration (e.g., EC₈₀).
 - S1P1 membrane preparation.
- Incubate for 15 minutes at room temperature to allow for antagonist binding.

- Add GDP to a final concentration of 10 μ M.
- Initiate the binding reaction by adding [35S]GTPyS.
- Incubate for 30-60 minutes at room temperature with gentle agitation.
- Add SPA beads to each well.
- Seal the plate and incubate for a further 2-3 hours to allow the beads to settle.
- Read the plate on a scintillation counter.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of S1P-stimulated [35S]GTPyS binding against the concentration of **NIBR0213**.

In Vivo: Therapeutic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol details the induction of EAE and subsequent therapeutic treatment with **NIBR0213**.

1. Animals:

- Female C57BL/6 mice, 8-12 weeks old.

2. Reagents:

- Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK).[6]
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Pertussis toxin (PTX).
- **NIBR0213** formulated for oral gavage.
- Vehicle control.

3. EAE Induction:

- On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.
- Anesthetize the mice and subcutaneously inject 100 μ L of the emulsion at two sites on the flank.
- On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

4. Disease Monitoring and Treatment:

- Monitor the mice daily for clinical signs of EAE and record their body weight.
- Clinical scoring scale:
 - 0: No clinical signs.
 - 1: Limp tail.
 - 2: Hind limb weakness.
 - 3: Complete hind limb paralysis.
 - 4: Quadriplegia.
 - 5: Moribund state.
- At the peak of the disease (typically day 14-16 post-immunization), randomize the mice into treatment groups.
- Administer **NIBR0213** (30 mg/kg), vehicle, or a positive control (e.g., fingolimod) orally once daily.

5. Endpoint Analysis:

- Continue daily monitoring and scoring until the study endpoint (e.g., day 26).^[5]
- At termination, collect blood for hematological analysis to determine peripheral blood lymphocyte counts.

- Perfuse the mice with saline and collect the spinal cord and brain for histopathological analysis to assess inflammation and demyelination.

In Vivo: Peripheral Blood Lymphocyte (PBL) Counting in Rats

This protocol describes a method for quantifying the effect of **NIBR0213** on circulating lymphocyte numbers.

1. Animals:

- Lewis or Wistar rats.[4]

2. Procedure:

- Administer **NIBR0213** orally at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
- At various time points post-dosing (e.g., 6, 24, 48 hours), collect peripheral blood from the tail vein or via cardiac puncture at termination into EDTA-containing tubes.
- Analyze the blood samples using an automated hematology analyzer (e.g., Sysmex XT-2000iV or a similar veterinary-validated instrument) to obtain total white blood cell and differential lymphocyte counts.[5]
- Data Analysis: Express the lymphocyte counts as a percentage of the pre-dose baseline for each animal to determine the dose- and time-dependent reduction in PBLs.

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